2-[3-(4-benzylpiperazine-1-carbonyl)-4-chlorophenyl]-1lambda6,2-thiazolidine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-benzylpiperazine-1-carbonyl)-4-chlorophenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, a benzylpiperazine moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-benzylpiperazine-1-carbonyl)-4-chlorophenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzylpiperazine is then reacted with 4-chlorobenzoyl chloride to form the benzylpiperazine-1-carbonyl intermediate .
The final step involves the cyclization of this intermediate with a thiazolidine-2,4-dione derivative under acidic conditions to yield the target compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-benzylpiperazine-1-carbonyl)-4-chlorophenyl]-1lambda6,2-thiazolidine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-[3-(4-benzylpiperazine-1-carbonyl)-4-chlorophenyl]-1lambda6,2-thiazolidine-1,1,3-trione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(4-benzylpiperazine-1-carbonyl)-4-chlorophenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: Shares the benzylpiperazine moiety but lacks the thiazolidine and chlorophenyl groups.
Thiazolidinediones: Contain the thiazolidine ring but differ in the substituents attached to the ring.
Chlorophenyl Derivatives: Include compounds with the chlorophenyl group but without the benzylpiperazine and thiazolidine moieties.
Uniqueness
2-[3-(4-benzylpiperazine-1-carbonyl)-4-chlorophenyl]-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-(4-benzylpiperazine-1-carbonyl)-4-chlorophenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c22-19-7-6-17(25-20(26)8-13-30(25,28)29)14-18(19)21(27)24-11-9-23(10-12-24)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTZPESRXYGBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.